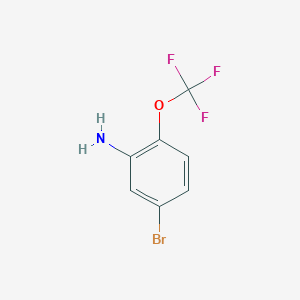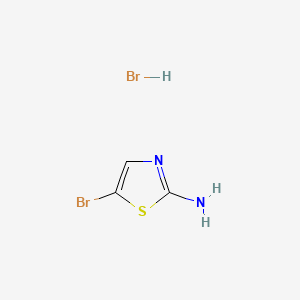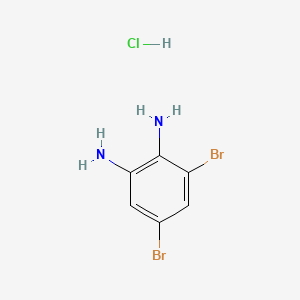
5-Bromo-2-(trifluoromethoxy)aniline
Overview
Description
5-Bromo-2-(trifluoromethoxy)aniline, also called 5-bromo-2-trifluoromethoxybenzenamine, is a heterocyclic compound with a wide range of applications in the scientific research field. It is a colorless, crystalline solid with a melting point of 135°C and a boiling point of 240°C. This compound is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in organic synthesis and as a catalyst in polymerization reactions.
Scientific Research Applications
Agrochemical Intermediates
5-Bromo-2-(trifluoromethoxy)aniline serves as a significant intermediate in agrochemical synthesis. For example, an improved process for synthesizing 2,6-dibromo-4-trifluoromethoxy aniline, derived from 4-trifluoromethoxy aniline, was developed to enhance yield and purity. This compound is instrumental in producing various agrochemical products (Ding Zhi-yuan, 2011).
Pharmaceutical Impurity Identification
In pharmaceutical research, identifying and characterizing impurities is crucial. This compound analogs have been studied using methodologies like LC-SPE/NMR for impurity profiling. This is essential in ensuring the safety and efficacy of pharmaceutical products (Miroslava Harča et al., 2016).
Nonlinear Optical Materials
Compounds related to this compound, like 4-bromo-3-(trifluoromethyl)aniline, have been studied for their potential as nonlinear optical (NLO) materials. These materials are crucial in developing advanced optical and photonic technologies (B. Revathi et al., 2017).
Epoxy Resin Modification
The modification of epoxy resins with compounds like this compound derivatives has been explored. For instance, substituting halogen in epoxy systems with these compounds has been shown to significantly improve water resistance, a valuable property in materials science (P. Johncock & G. Tudgey, 1983).
Synthesis of Novel DNA Strands
In molecular biology, halogenated anilines, similar to this compound, have been used in studies exploring the synthesis of new strands of DNA. This research is fundamental in understanding DNA replication and genetic processes (N. Gross & M. Rabinowitz, 1969).
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis and biochemical evaluation of inhibitors of certain enzymes .
Mode of Action
It’s known that the compound can inhibit the activity of cell proliferation . This suggests that it may interact with its targets to disrupt normal cell growth and division.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
5-Bromo-2-(trifluoromethoxy)aniline plays a significant role in biochemical reactions, particularly in inhibiting the activity of certain enzymes. It has been shown to inhibit the growth of cancer cells by targeting enzymes such as tyrosine kinase . This compound interacts with various biomolecules, including proteins and enzymes, to block cellular proliferation. The nature of these interactions involves binding to the active sites of enzymes, thereby preventing their normal function .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by inhibiting cell proliferation and inducing apoptosis in cancer cells . This compound affects cell signaling pathways, particularly those involving tyrosine kinase, leading to altered gene expression and disrupted cellular metabolism . The impact on gene expression includes downregulation of genes involved in cell growth and survival, thereby promoting cell death in cancerous cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through enzyme inhibition. It binds to the active sites of enzymes such as tyrosine kinase, blocking their activity and preventing the phosphorylation of downstream targets . This inhibition disrupts cell signaling pathways, leading to reduced cell proliferation and increased apoptosis . Additionally, this compound may induce changes in gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and long-term changes in cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits cell proliferation without causing significant toxicity . At higher doses, toxic effects such as liver damage and reduced body weight have been observed . There is a threshold dose beyond which the adverse effects outweigh the therapeutic benefits, highlighting the importance of dosage optimization in potential clinical applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes biotransformation by enzymes such as cytochrome P450 . The metabolic products are then excreted via the kidneys . This compound may also affect metabolic flux by altering the levels of key metabolites involved in cell growth and survival .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys . Its distribution is influenced by factors such as tissue perfusion and the presence of specific transporters .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . The compound may also be directed to specific subcellular compartments through targeting signals or post-translational modifications . This localization is essential for its inhibitory effects on enzyme activity and cell proliferation .
Properties
IUPAC Name |
5-bromo-2-(trifluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c8-4-1-2-6(5(12)3-4)13-7(9,10)11/h1-3H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJWHUFRHXEUBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)N)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381416 | |
| Record name | 5-bromo-2-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886762-08-9 | |
| Record name | 5-bromo-2-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-(trifluoromethoxyphenyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Morpholinobenzo[D]thiazol-6-amine](/img/structure/B1272993.png)





![(1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/structure/B1273005.png)






